

Application Notes and Protocols for UBX-382: An In Vitro BTK Degrader

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Compound of Interest		
Compound Name:	UBX-382	
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This document provides detailed application notes and protocols for the in vitro characterization of **UBX-382**, an orally active proteolysis-targeting chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). **UBX-382** offers a promising therapeutic strategy for B-cell-related blood cancers by effectively targeting both wild-type and mutant forms of BTK for degradation.[1][2][3][4]

Introduction

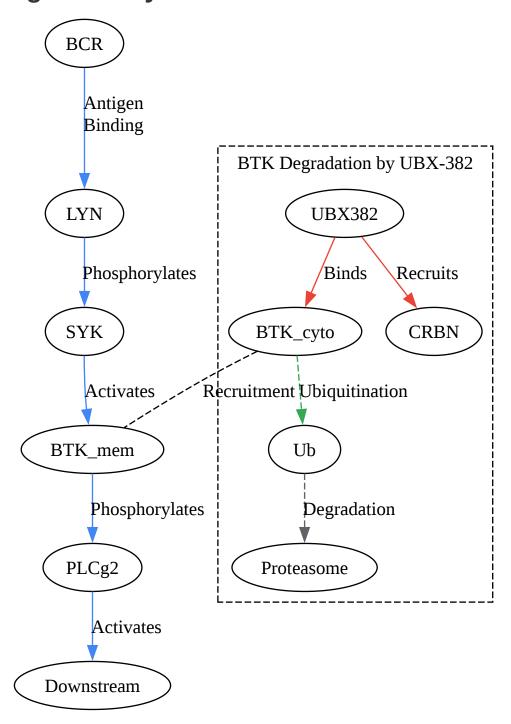
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are essential for B-cell proliferation, survival, and differentiation.[5][6][7] Dysregulation of BTK signaling is a key driver in various B-cell malignancies. **UBX-382** is a PROTAC that induces the degradation of BTK through the ubiquitin-proteasome system.[8][9] It consists of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BTK protein.[8][9] This mechanism of action allows **UBX-382** to be effective against a range of BTK mutations that confer resistance to traditional small molecule inhibitors. [1][3][10]

Mechanism of Action



UBX-382 functions by hijacking the cell's natural protein disposal system to eliminate BTK. The molecule forms a ternary complex between BTK and the Cereblon (CRBN) E3 ubiquitin ligase. [8][10] This proximity induces the polyubiquitination of BTK, marking it for degradation by the 26S proteasome. The degradation of BTK effectively shuts down the downstream BCR signaling cascade, inhibiting the growth and survival of malignant B-cells.[2][3][4]

Signaling Pathway





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Quantitative Data Summary

The following tables summarize the in vitro activity of **UBX-382** in various cancer cell lines.

Table 1: Degradation and Proliferation Inhibition of UBX-382 in B-Cell Lymphoma Cell Lines

Cell Line	Cancer Type	DC50 (nM)	IC50 (nM)
TMD-8	Diffuse Large B-cell Lymphoma (ABC subtype)	4.56[1]	14[1]
WSU-DLCL2	Diffuse Large B-cell Lymphoma	Not Reported	18[1]
OCI-Ly3	Diffuse Large B-cell Lymphoma (GCB subtype)	Not Reported	199[1]
U2932	Diffuse Large B-cell Lymphoma	Not Reported	21[1]

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Table 2: Efficacy of **UBX-382** Against Wild-Type and Mutant BTK



BTK Status	Cell Line	Assay	Observation
Wild-Type	TMD-8	Western Blot	Potent degradation induced by UBX-382 (0.00001-10 nM, 0.5- 48 h).[1]
C481S Mutant	HEK293 (transfected)	Western Blot	Effective degradation of C481S mutant BTK.
Various Mutants (E41K, C481R/T/Y/F, L528W)	HEK293 (transfected)	Western Blot	Strong degradation and suppression of phosphorylation.[1]

Experimental Protocols

Protocol 1: In Vitro BTK Degradation Assay via Western Blot

This protocol details the methodology to assess the degradation of BTK in a selected cell line (e.g., TMD-8) following treatment with **UBX-382**.

Materials:

- TMD-8 cells (or other suitable B-cell lymphoma line)
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- UBX-382 (stock solution in DMSO)
- DMSO (vehicle control)
- Proteasome inhibitor (e.g., MG132 or Bortezomib, for mechanism validation)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors



- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies: anti-BTK, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Culture and Seeding: Culture TMD-8 cells in complete RPMI-1640 medium. Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of UBX-382 in culture medium. Treat the cells with varying concentrations of UBX-382 (e.g., 0.1 nM to 100 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours). For mechanism validation, pre-treat cells with a proteasome inhibitor for 1 hour before adding UBX-382.
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies against BTK and GAPDH overnight at 4°C.



- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the corresponding GAPDH band intensity. Calculate the percentage of remaining BTK relative to the vehicle-treated control. The DC₅₀ value can be determined by plotting the percentage of remaining BTK against the log concentration of UBX-382 and fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)

This protocol measures the effect of **UBX-382** on the proliferation of B-cell lymphoma cell lines.

Materials:

- TMD-8, WSU-DLCL2, OCI-Ly3, or U2932 cells
- Appropriate cell culture medium
- UBX-382 (stock solution in DMSO)
- DMSO (vehicle control)
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

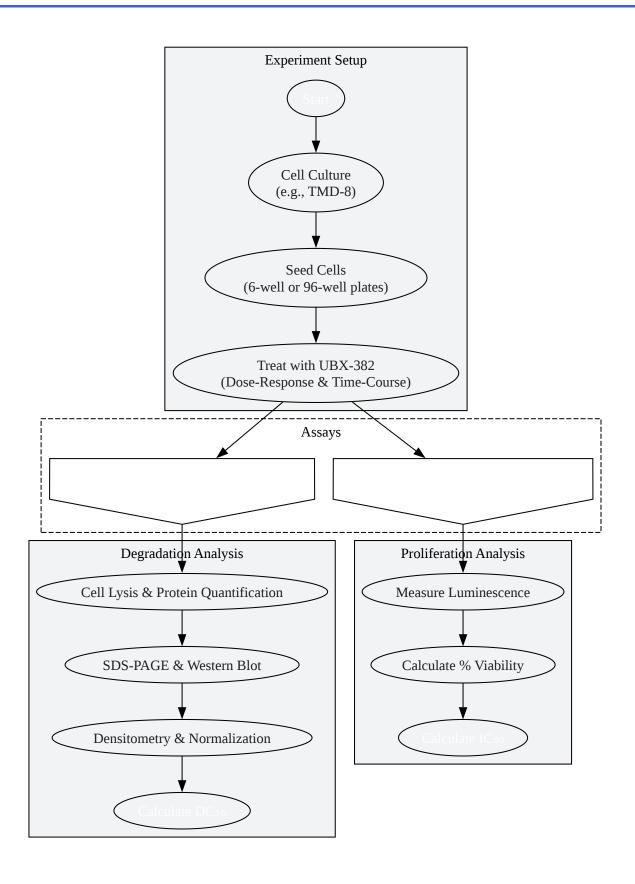
- Cell Seeding: Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 μL of culture medium.
- Compound Treatment: Prepare serial dilutions of **UBX-382**. Add the desired concentrations of **UBX-382** (e.g., 0.01 nM to 10 μ M) and a DMSO vehicle control to the wells.



- Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
- Assay Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. The IC₅₀ value can be determined by plotting the percentage of viability against the log concentration of **UBX-382** and fitting the data to a dose-response curve.

Experimental Workflow Diagram





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